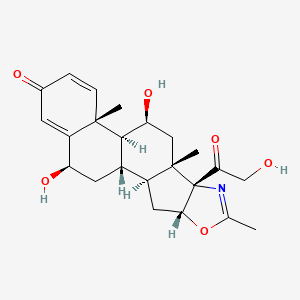

6beta-Hydroxy-21-desacetyl Deflazacort

描述

Significance in Glucocorticoid Metabolism Research

The study of 6beta-Hydroxy-21-desacetyl Deflazacort (B1670188) holds considerable significance in the field of glucocorticoid metabolism. As a major human metabolite of Deflazacort, its characterization is essential for a comprehensive understanding of the parent drug's disposition in the body. researchgate.netfda.gov Following the administration of radio-labeled Deflazacort to healthy subjects, 6beta-Hydroxy-21-desacetyl Deflazacort was identified as a major circulating metabolite, accounting for approximately 25% to 27% of the total plasma radioactivity. fda.govresearchgate.net In comparison, the active metabolite, 21-desDFZ, accounted for about 33% of the plasma radioactivity. researchgate.net

Role as a Key Deflazacort Metabolite in In Vitro and Preclinical Models

In vitro and preclinical studies have been fundamental in defining the role of this compound. It is established as a major circulating metabolite in humans and cynomolgus monkeys. fda.gov A key finding from in vitro research is its lack of biological activity; studies using human lymphoblastoid B cell cytosol demonstrated that this compound exhibits minimal binding to the human glucocorticoid receptor, confirming it as an inactive metabolite. fda.govncats.io

The metabolic pathway involves the enzyme CYP3A4, which is responsible for the majority of drug metabolism in the liver. fda.govmdpi.com In vitro studies were conducted to evaluate the potential of this compound to cause drug-drug interactions by inhibiting or inducing key metabolic enzymes and transporters. researchgate.netnih.govnih.gov

Table 1: In Vitro Cytochrome P450 (CYP) and Transporter Interaction Profile of this compound

| Target | Interaction Type | Result | IC₅₀ Value | Citation |

|---|---|---|---|---|

| CYP1A2 | Inhibition | Weak | > 50 µM | researchgate.netnih.gov |

| CYP2B6 | Inhibition | Weak | > 50 µM | researchgate.netnih.gov |

| CYP2C8 | Inhibition | Weak | > 50 µM | researchgate.netnih.gov |

| CYP2C9 | Inhibition | Weak | > 50 µM | researchgate.netnih.gov |

| CYP2D6 | Inhibition | Weak | > 50 µM | researchgate.netnih.gov |

| CYP2C19 | Inhibition | Moderate | ~ 50 µM | researchgate.netnih.gov |

| CYP3A4 | Inhibition | Moderate | ~ 35 µM | researchgate.netnih.gov |

| CYP1A2, CYP2B6, CYP3A4 | Induction | No meaningful induction | Not Applicable | nih.gov |

| MDR1 | Inhibition | Moderate | 19.81 µM | nih.gov |

| OATP1B1 | Inhibition | Moderate | 37.62 µM | nih.gov |

| OATP1B3 | Inhibition | Moderate | 42.22 µM | nih.gov |

| OAT1, OAT3, OCT2 | Inhibition | No interaction | Not Applicable | nih.gov |

These in vitro findings indicate that while this compound is a major metabolite, its potential to cause clinically significant pharmacokinetic interactions is low. pdr.net

Structural Relationship within the Corticosteroid Class

Corticosteroids are a class of steroid hormones characterized by a specific four-ring carbon skeleton. wikipedia.orgresearchgate.net They are synthesized in the adrenal cortex or produced synthetically. wikipedia.org Deflazacort is a synthetic corticosteroid classified as an oxazoline (B21484) derivative of prednisolone (B192156). impactfactor.orgfda.gov

The structure of this compound is derived from the active metabolite 21-desacetyl Deflazacort. The key structural modification is the enzymatic hydroxylation (addition of a hydroxyl, -OH, group) at the 6-beta position of the steroid nucleus by CYP3A4. fda.gov This addition, along with the initial de-acetylation at the C-21 position that forms the precursor 21-desacetyl Deflazacort, defines its chemical identity. fda.gov This metabolic transformation renders the molecule inactive at the glucocorticoid receptor. fda.gov

Table 2: Chemical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| Chemical Formula | C₂₃H₂₉NO₆ | nih.govlgcstandards.com |

| Molar Mass | 415.5 g/mol | nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 6β-OH-21-desDFZ, Metabolite III |

| Deflazacort | DFZ |

| 21-desacetyl Deflazacort | 21-desDFZ, 21-OH DFZ |

| Prednisolone | |

| Cortisol | Hydrocortisone (B1673445) |

| Cortisone | |

| Prednisone | |

| Methylprednisolone | |

| Dexamethasone | |

| Betamethasone | |

| Triamcinolone Acetonide | |

| Clobetasol Propionate | |

| Budesonide |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUSJROCWMOQNZ-WBMHGXHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72099-45-7 | |

| Record name | 6beta-Hydroxy-21-desacetyl deflazacort | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072099457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biotransformation Pathways and Enzymatic Characterization

Formation of 6beta-Hydroxy-21-desacetyl Deflazacort (B1670188) from 21-desacetyl Deflazacort

The creation of 6beta-Hydroxy-21-desacetyl Deflazacort is a critical step in the metabolic clearance of Deflazacort's active metabolite. This transformation renders the active compound inactive. nih.gov

Cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins crucial for the metabolism of xenobiotics and endogenous compounds, are central to the hydroxylation of 21-desacetyl Deflazacort. mdpi.com These enzymes facilitate Phase I metabolic reactions, such as adding a hydroxyl group to the steroid structure, which increases water solubility and prepares the compound for excretion. mdpi.comyoutube.com The conversion of the active metabolite, 21-desacetyl Deflazacort, into this compound is a classic example of such a CYP-mediated oxidative reaction. drugbank.comhyphadiscovery.com

Extensive research has identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of 21-desacetyl Deflazacort. drugbank.comhyphadiscovery.comfda.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 catalyzes the 6-beta-hydroxylation of 21-desacetyl Deflazacort, leading to the formation of this compound. fda.govfda.gov This specific isoform is a key determinant of the metabolic rate and clearance of the active form of Deflazacort. hyphadiscovery.comfda.gov While this compound can moderately inhibit CYP3A4 and CYP2C19 in vitro, at therapeutic doses of Deflazacort, the plasma concentrations of this metabolite are not expected to cause clinically significant drug-drug interactions. researchgate.nethyphadiscovery.comnih.gov

Precursor Metabolite: 21-desacetyl Deflazacort Formation from Deflazacort

The journey to this compound begins with the activation of the prodrug Deflazacort.

Deflazacort itself is a pharmacologically inactive prodrug. fda.govmedchemexpress.com Upon oral administration, it undergoes rapid and extensive first-pass metabolism. nih.govmedchemexpress.com Plasma esterases swiftly cleave the acetyl group at the 21-position, a process known as deacetylation. drugbank.comfda.gov This hydrolysis reaction converts Deflazacort into its pharmacologically active metabolite, 21-desacetyl Deflazacort (also known as D 21-OH). nih.govdrugbank.commedchemexpress.com This initial conversion is highly efficient, as unchanged Deflazacort is typically not detectable in systemic circulation. fda.govnih.gov

This subsequent phase of metabolism, driven by CYP3A4, results in the formation of several inactive metabolites. nih.gov The most significant of these in humans is this compound. fda.govfda.gov Studies in healthy male subjects administered a single oral dose of radiolabeled Deflazacort showed that 21-desacetyl Deflazacort and this compound are the major circulating metabolites. nih.govnih.gov One study reported they accounted for approximately 33% and 25%, respectively, of the total radioactivity in plasma over 24 hours. nih.gov Another study found these two metabolites represented 25.0% and 32.9% of plasma radioactivity, respectively. nih.gov The final step is the elimination of these metabolites, with urinary excretion being the primary route. drugbank.com

Research Findings on Deflazacort Metabolism

| Finding | Enzyme(s) Involved | Process | Outcome |

|---|---|---|---|

| Deflazacort is converted to its active metabolite. | Plasma Esterases | Deacetylation | Formation of 21-desacetyl Deflazacort. nih.govdrugbank.comfda.gov |

| 21-desacetyl Deflazacort is metabolized further. | Cytochrome P450 (CYP3A4) | Hydroxylation | Formation of inactive this compound. drugbank.comhyphadiscovery.comfda.gov |

| Major circulating metabolites in humans are identified. | Esterases, CYP3A4 | Deacetylation & Hydroxylation | 21-desacetyl Deflazacort and this compound. nih.govnih.gov |

Identification and Characterization of Other Minor Metabolites

Beyond the primary pathway leading to this compound, the metabolism of Deflazacort produces several other minor metabolites. Studies in cynomolgus monkeys identified metabolites such as 21-desacetyl, 6 alpha-hydroxy deflazacort; 21-desacetyl, 5 alpha, 1-eno, deflazacort; and 21-desacetyl, 11-keto deflazacort. nih.gov

In humans, a study identified eight circulating metabolites. nih.gov Among these, a minor circulating metabolite referred to as "Metabolite V" was characterized as an epoxide species: 1ß,2ß-epoxy-3ß-hydroxy-21-desacetyl deflazacort. nih.gov This metabolite accounted for only about 4.7% of the total plasma radioactivity. nih.gov In vitro incubation of 21-desacetyl Deflazacort with human liver microsomes resulted in the formation of seven distinct metabolites. fda.gov

Compounds Mentioned in this Article

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 6β-OH-21-desDFZ, Metabolite III fda.govnih.gov |

| 21-desacetyl Deflazacort | 21-desDFZ, D 21-OH, Metabolite II fda.govmedchemexpress.comhmdb.ca |

| Deflazacort | - |

| 1ß,2ß-epoxy-3ß-hydroxy-21-desacetyl deflazacort | Metabolite V nih.gov |

| 21-desacetyl, 6 alpha-hydroxy deflazacort | - |

| 21-desacetyl, 5 alpha, 1-eno, deflazacort | - |

Epoxide Metabolites (e.g., Metabolite V)

In addition to hydroxylation, the metabolism of deflazacort's active metabolite can lead to the formation of epoxide species. nih.govresearchgate.net One such identified product is known as Metabolite V. nih.govresearchgate.net Structural analysis, including nuclear magnetic resonance, has confirmed Metabolite V to be 1β,2β-epoxy-3β-hydroxy-21-desacetyl deflazacort. nih.govresearchgate.net

Despite its initial characterization, quantitative analysis in human plasma has revealed that Metabolite V is a minor circulating metabolite. nih.govresearchgate.net Following a single oral dose of deflazacort, this epoxide species accounted for only about 4.7% of the total plasma radioactivity, indicating it is not a primary metabolic pathway. nih.govresearchgate.net

Stereoisomeric Considerations (e.g., 6alpha- vs 6beta-Hydroxy isomers)

The hydroxylation of the steroid nucleus of 21-desacetyl deflazacort by CYP3A4 can theoretically produce different stereoisomers. The position and orientation of the hydroxyl group are critical determinants of the resulting molecule's structure and biological activity.

The predominant pathway is hydroxylation at the 6-position, leading to 6-hydroxy-21-desacetyl deflazacort. fda.gov Research has consistently shown that the major product of this reaction is the 6β-hydroxy isomer. fda.govresearchgate.net This metabolite, 6β-Hydroxy-21-desacetyl Deflazacort, is a major circulating human metabolite, although it lacks the pharmacological activity of its precursor. researchgate.netnih.gov The alternative stereoisomer, 6α-Hydroxy Deflazacort, is available as a chemical reference standard, but the metabolic pathways leading to its formation and its prevalence in vivo are not as well-documented in the scientific literature as the 6β isomer. mybiosource.com The stereospecificity of the CYP3A4 enzyme is the primary reason for the preferential formation of the 6β-hydroxy metabolite. hyphadiscovery.com

Pharmacokinetic Research Methodologies and Disposition Studies

Quantitative Analysis of 6beta-Hydroxy-21-desacetyl Deflazacort (B1670188) in Biological Matrices

Accurate quantification of 6beta-Hydroxy-21-desacetyl Deflazacort in biological fluids is fundamental to understanding its pharmacokinetic profile.

Methods for Metabolite Profiling and Quantification

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are primary methods for the quantitative analysis of deflazacort and its metabolites from biological matrices like human plasma and serum. nih.govnih.gov For instance, a study of deflazacort metabolites utilized HPLC to measure 21-desacetyldeflazacort in plasma. nih.gov In research settings, these sensitive techniques allow for the simultaneous determination of multiple analytes, providing a comprehensive metabolic profile. nih.gov

These chromatographic methods are validated for specificity, linearity, precision, accuracy, and stability to ensure reliable and reproducible results. nih.gov The development of such robust analytical methods is essential for detailed pharmacokinetic studies that investigate the formation and disposition of metabolites like this compound.

Radio-labeled Compound Tracing in Research Investigations

The use of radio-labeled compounds, particularly with Carbon-14 (¹⁴C), has been instrumental in tracing the metabolic fate of deflazacort. nih.gov In a study involving healthy male subjects who received a single oral dose of 60 mg of ¹⁴C-Deflazacort, it was determined that this compound and 21-desacetyl Deflazacort are major circulating metabolites. nih.gov Together, they accounted for a significant portion of the total radioactivity in plasma over a 24-hour period, with this compound representing 25% and 21-desacetyl Deflazacort representing 33%. nih.gov

While the synthesis of ¹⁴C-labeled this compound presents challenges, a novel approach using microbial biotransformation has been developed to produce the radio-labeled metabolite for use in transporter substrate assays. drugbank.comnih.gov This highlights the importance of radio-labeled tracing in overcoming research hurdles and enabling detailed disposition studies. nih.gov

In Vitro Studies on Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution and availability to exert pharmacological effects or be eliminated. In vitro studies are critical for determining these binding characteristics. The plasma protein binding of 21-desacetyl Deflazacort, the active metabolite of deflazacort, is approximately 40%. drugbank.com While specific quantitative data for the plasma protein binding of this compound is not extensively detailed in the available literature, in vitro studies have provided some insights. For the purpose of evaluating its drug-drug interaction potential, some researchers have conservatively assumed it to be 100% unbound in human plasma for their calculations, which suggests that significant binding is not a primary characteristic. nih.gov

In vitro studies using equilibrium dialysis are a standard method to determine the fraction of unbound drug in plasma. bioivt.com This technique allows for the separation of the unbound fraction from the protein-bound fraction, providing critical data for pharmacokinetic modeling. bioivt.com

Elimination and Excretion Pathways of Metabolites in Research Models

Understanding the routes of elimination and excretion is key to defining the complete pharmacokinetic profile of a drug and its metabolites. For deflazacort, the primary route of elimination is through the kidneys, with approximately 70% of the administered dose excreted in the urine and the remaining 30% in the feces. nih.gov The elimination is largely complete within 24 hours. drugbank.com

The metabolite this compound constitutes a significant portion of the metabolites excreted in the urine. It, along with 21-desacetyl Deflazacort, are the main renally excreted metabolites. drugbank.com In humans, these two metabolites account for 52% of the urinary radioactivity following a dose of radio-labeled deflazacort. drugbank.com Specifically, this compound represents about one-third of the urinary elimination of deflazacort metabolites. nih.gov

In vitro studies have further elucidated the role of transporters in the elimination of this compound. Research has shown that it is a substrate for the human organic anion transporter 3 (OAT3), an uptake transporter primarily found in the kidney. nih.gov However, it does not appear to be a substrate for other transporters such as BCRP, MDR1, MATE1, MATE2-K, OAT1, OATP1B1, OATP1B3, and OCT2. nih.gov This suggests that OAT3-mediated uptake into renal cells is a step in its urinary excretion pathway.

The table below summarizes the findings from in vitro transporter substrate assays for this compound.

| Transporter | Substrate Status |

| BCRP | Not a substrate |

| MDR1 | Not a substrate |

| MATE1 | Not a substrate |

| MATE2-K | Not a substrate |

| OAT1 | Not a substrate |

| OAT3 | Substrate |

| OATP1B1 | Not a substrate |

| OATP1B3 | Not a substrate |

| OCT2 | Not a substrate |

| Data sourced from in vitro studies. nih.gov |

Molecular and Cellular Pharmacodynamics of Deflazacort and Its Active Metabolites in Research Settings

Glucocorticoid Receptor Binding Studies of 21-desacetyl Deflazacort (B1670188)

The therapeutic effects of deflazacort are mediated by its active metabolite, 21-desacetyl deflazacort, which exerts its action by binding to glucocorticoid receptors. drugbank.comnih.gov In vitro studies have been conducted to quantify the binding affinity of 21-desacetyl deflazacort for these receptors. In one study using cytosol from IM-9 cells (a human lymphoblastoid cell line), 21-desacetyl deflazacort demonstrated a notable affinity for the human glucocorticoid receptor, with a dissociation constant (Ki) of 10 nM and an IC50 (the concentration required to displace 50% of a radiolabeled ligand) of 21 nM. fda.gov

Further research has shown that 21-desacetyl deflazacort effectively displaces [3H]dexamethasone from its cytosolic receptor sites in various rat tissues, including the kidney, thymus, and liver. nih.gov While its binding affinity is reportedly lower than that of prednisolone (B192156), with prednisolone's affinity being approximately four times higher, 21-desacetyl deflazacort has been observed to stabilize the resulting steroid-receptor complex more effectively in certain tissues like the kidney and thymus. fda.govnih.gov This enhanced stabilization of the receptor complex may contribute to its potent glucocorticoid activity. nih.gov

| Compound | Parameter | Value | Cell/Tissue Model | Source |

|---|---|---|---|---|

| 21-desacetyl Deflazacort | Ki | 10 nM | IM-9 Cell Cytosol | fda.gov |

| 21-desacetyl Deflazacort | IC50 | 21 nM | IM-9 Cell Cytosol | fda.gov |

| Prednisolone | Ki | 2.4 nM | IM-9 Cell Cytosol | fda.gov |

| Prednisolone | IC50 | 4.9 nM | IM-9 Cell Cytosol | fda.gov |

Comparative Receptor Affinity of 6beta-Hydroxy-21-desacetyl Deflazacort

In contrast to the primary active metabolite, 21-desacetyl deflazacort, the further metabolized product, 6β-Hydroxy-21-desacetyl Deflazacort, shows significantly different activity at the glucocorticoid receptor. Although 6β-Hydroxy-21-desacetyl Deflazacort is a major circulating metabolite, accounting for a significant portion of plasma radioactivity after deflazacort administration, it is considered to be biologically inactive. fda.govresearchgate.net

Research has confirmed this lack of activity in receptor binding assays. An in vitro study demonstrated that 6β-Hydroxy-21-desacetyl Deflazacort exhibited minimal binding to the human glucocorticoid receptor. fda.gov Specifically, at concentrations tested up to 1 µM, there was less than 15% binding, highlighting its negligible affinity for the receptor compared to the active metabolite. fda.gov

| Metabolite | Receptor Binding Affinity | Activity Status | Source |

|---|---|---|---|

| 21-desacetyl Deflazacort | High (Ki = 10 nM) | Active | fda.gov |

| This compound | Minimal (<15% binding at 1 µM) | Inactive | fda.gov |

Modulation of Gene Expression and Signaling Pathways by Active Metabolites

The anti-inflammatory and immunosuppressive effects of deflazacort's active metabolite, 21-desacetyl deflazacort, are rooted in its ability to modulate the expression of specific genes. patsnap.comresearchgate.net Upon binding to the cytoplasmic glucocorticoid receptor, the activated steroid-receptor complex translocates into the cell nucleus. patsnap.com Inside the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), which allows it to either increase or decrease the transcription of target genes. patsnap.com This genomic mechanism is central to the broad effects of glucocorticoids.

A key component of the anti-inflammatory action of glucocorticoids is the upregulation of proteins that suppress inflammatory processes. nih.govnih.gov One of the most well-documented examples is the increased synthesis of Lipocortin-1 (also known as Annexin-1). patsnap.comnih.gov Research indicates that the binding of the active metabolite-receptor complex to GREs leads to an increase in the transcription of the gene for Lipocortin-1. patsnap.com Lipocortin-1 inhibits the enzyme phospholipase A2, which is a critical enzyme in the arachidonic acid cascade responsible for producing potent pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com By inducing the production of Lipocortin-1, the active metabolites of deflazacort effectively curb the synthesis of these inflammatory molecules. patsnap.comnih.gov

In addition to upregulating anti-inflammatory proteins, the active metabolites of deflazacort exert a powerful suppressive effect by downregulating the expression of pro-inflammatory cytokines. patsnap.com These cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are pivotal in initiating and propagating inflammatory responses. patsnap.com The activated glucocorticoid receptor can interfere with the activity of transcription factors, such as NF-κB and AP-1, which are essential for the transcription of these cytokine genes. taylorandfrancis.com By inhibiting these signaling pathways, the active metabolite of deflazacort leads to a significant reduction in the production of IL-1, IL-6, and TNF-α, thereby decreasing inflammation and dampening the overactivity of the immune system. patsnap.com

Effects on Immune Cell Function and Vascular Permeability in In Vitro Models

The molecular actions of deflazacort's active metabolites translate into observable effects on immune cells and the vasculature in in vitro research settings. Studies have shown that deflazacort and 21-desacetyl deflazacort are potent immunosuppressive agents in vitro. nih.govnih.gov They have been demonstrated to inhibit the proliferation of human peripheral blood mononuclear cells and suppress the activity of phytohaemagglutinin (PHA) stimulated lymphocytes in a dose-dependent manner. nih.govnih.govnih.gov Furthermore, deflazacort and its active metabolite effectively suppress Natural Killer (NK) cell activity. nih.govnih.gov

Drug Drug Interaction Potential and Enzyme/transporter Modulation Research

In Vitro Inhibition Studies of Cytochrome P450 Enzymes by 6beta-Hydroxy-21-desacetyl Deflazacort (B1670188)

In vitro studies using pooled human liver microsomes were conducted to determine the inhibitory potential of 6beta-Hydroxy-21-desacetyl Deflazacort on key cytochrome P450 (CYP) enzymes. nih.gov The compound was tested at concentrations up to 50 µM, which was the highest soluble concentration in the test system. nih.gov

The results indicated that this compound is generally a weak inhibitor of CYP enzymes. nih.govnih.gov It exhibited weak inhibition for CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6, with IC₅₀ values greater than 50 µM. nih.gov Moderate inhibition was observed for CYP2C19 and CYP3A4, with IC₅₀ values of approximately 50 µM and 35 µM, respectively. nih.govnih.gov

Further investigations that included a 30-minute preincubation with and without NADPH showed no shift in the IC₅₀ values for any of the tested CYP isoforms. nih.gov This suggests that the inhibition by this compound is not time-dependent or mechanism-based. nih.govnih.gov Additionally, studies with cryopreserved human hepatocytes showed no significant induction of CYP1A2, CYP2B6, or CYP3A4 mRNA levels or enzyme activity after 48 hours of incubation. nih.govnih.gov

| CYP Isoform | Probe Substrate | IC₅₀ Value (µM) | Inhibition Potential |

|---|---|---|---|

| CYP1A2 | N/A | > 50 | Weak nih.gov |

| CYP2B6 | N/A | > 50 | Weak nih.gov |

| CYP2C8 | N/A | > 50 | Weak nih.gov |

| CYP2C9 | N/A | > 50 | Weak nih.gov |

| CYP2C19 | N/A | ~ 50 | Moderate nih.gov |

| CYP2D6 | N/A | > 50 | Weak nih.gov |

| CYP3A4 | Testosterone | > 50 | Weak nih.gov |

| CYP3A4 | Midazolam | ~ 35 | Moderate nih.gov |

Evaluation of Transporter-Mediated Interactions by this compound

The interaction of this compound with various drug transporters, which play a critical role in drug absorption, distribution, and elimination, has been evaluated. tg.org.au

Studies investigating the interaction with uptake transporters found that this compound did not inhibit the activity of Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), or Organic Cation Transporter 2 (OCT2) at concentrations up to 50 µM. nih.govnih.gov However, separate experiments using radiolabeled [¹⁴C]‐6β‐OH‐21‐desDFZ revealed that the compound appears to be an in vitro substrate for the human OAT3 uptake transporter. nih.govnih.gov It was not identified as a substrate for other uptake transporters like OATP1B1 or OATP1B3. nih.govnih.gov

The potential for this compound to inhibit efflux transporters, which actively pump substances out of cells, was also examined. tg.org.aunih.gov The compound was found to be a moderate inhibitor of P-glycoprotein (P-gp, also known as Multidrug Resistance Protein 1 or MDR1), with an IC₅₀ value of 19.81 µM. nih.govnih.gov It was not, however, a substrate for P-gp or another common efflux transporter, Breast Cancer Resistance Protein (BCRP). nih.govnih.gov

| Transporter | Type | Interaction Type | Result (IC₅₀ or Finding) |

|---|---|---|---|

| OAT1 | Uptake | Inhibition | No significant inhibition nih.govmedlibrary.org |

| OAT3 | Uptake | Inhibition | No significant inhibition nih.govmedlibrary.org |

| OAT3 | Uptake | Substrate | Identified as an in vitro substrate nih.govnih.gov |

| P-gp (MDR1) | Efflux | Inhibition | Moderate inhibitor (IC₅₀ = 19.81 µM) nih.govnih.gov |

| P-gp (MDR1) | Efflux | Substrate | Not a substrate nih.govnih.gov |

| BCRP | Efflux | Inhibition | No significant inhibition medlibrary.org |

| BCRP | Efflux | Substrate | Not a substrate nih.govnih.gov |

Implications for Co-administration Research in Preclinical Models

The collective findings from these in vitro enzyme and transporter studies form a crucial part of the preclinical assessment of drug-drug interaction (DDI) potential. nih.gov Although this compound demonstrated moderate inhibition of CYP3A4 and P-gp in vitro, these effects are not expected to translate into clinically significant interactions. nih.govnih.gov The concentrations required to produce inhibition in laboratory settings are significantly higher than the plasma concentrations of the metabolite observed in patients receiving therapeutic doses of Deflazacort. nih.govnih.gov

Therefore, the preclinical data suggest that this compound is unlikely to cause clinically meaningful DDIs mediated by the tested CYP enzymes or transporters. nih.govmedlibrary.orgdrugs.com This assessment helps to inform decisions regarding the necessity and design of clinical DDI studies during drug development. nih.govfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 21-desacetyl Deflazacort |

| Clarithromycin |

| Deflazacort |

| Midazolam |

| Probenecid |

| Rifampicin |

Preclinical Pharmacological Investigations and Comparative Studies

In Vitro Anti-inflammatory and Immunosuppressive Effects (mediated by 21-desDFZ)

The anti-inflammatory and immunosuppressive effects of Deflazacort (B1670188) are exerted by its active metabolite, 21-desDFZ, through its interaction with glucocorticoid receptors (GRs). patsnap.compatsnap.com Upon binding, the complex influences gene expression, leading to the suppression of inflammatory pathways. patsnap.com In vitro studies have demonstrated that 21-desDFZ can displace other potent glucocorticoids from their receptor binding sites in various rat tissues, including the kidney, thymus, and liver. researchgate.net While its binding affinity to these receptors is reportedly less than that of prednisolone (B192156), it appears to form a more stable steroid-receptor complex in certain tissues like the kidney and thymus. researchgate.net

This activity translates to a potent immunosuppressive effect on a cellular level. Studies on human peripheral blood lymphocytes have shown that 21-desDFZ is as potent as prednisolone and hydrocortisone (B1673445) in suppressing T-lymphocyte stimulation in a dose-dependent manner. nih.gov Furthermore, both Deflazacort and 21-desDFZ were found to suppress natural killer (NK) cell activity, an effect not observed with hydrocortisone. nih.gov

The mechanism of anti-inflammatory action involves the downregulation of pro-inflammatory cytokines. Research has shown that Deflazacort, through its active metabolite, effectively reduces the expression of key inflammatory mediators in various cell types, an action dependent on the presence of the glucocorticoid receptor.

Table 1: In Vitro Effects of Glucocorticoids on Inflammatory Markers

| Cell Type | Inflammatory Marker | Effect of Deflazacort Treatment |

|---|---|---|

| Immortalized Cardiac Muscle Cells (HL-1) | Interleukin-6 (Il6) | Significant Decrease |

| GR-Positive Cells | Interferon regulatory factor 1 (Irf1) | Significant Reduction |

This table summarizes findings related to the GR-dependent ability of Deflazacort to inhibit inflammatory signaling.

Mechanistic Studies in Animal Models (e.g., Duchenne Muscular Dystrophy models)

Animal models, particularly the mdx mouse model for Duchenne muscular dystrophy (DMD), have been crucial in elucidating the mechanisms behind the therapeutic benefits of Deflazacort. physiology.org DMD is a genetic disorder characterized by progressive muscle degeneration. nih.gov

The anti-inflammatory properties of Deflazacort, mediated by 21-desDFZ, are a key component of its therapeutic effect in disease models. As noted in in vitro studies, Deflazacort effectively suppresses pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. patsnap.com This action reduces the migration of immune cells to sites of inflammation and helps stabilize blood vessels, thereby limiting tissue swelling. patsnap.com

Comparative Pharmacological Activity with Other Corticosteroids in Research Models

Comparative studies have been conducted to position the pharmacological activity of Deflazacort and its active metabolite relative to other corticosteroids, most notably prednisolone.

In various animal models of allergic reactions, Deflazacort and its active metabolite, 21-desacetyl-deflazacort, have demonstrated potent inhibitory effects. nih.gov When compared directly with prednisolone, both Deflazacort and 21-desDFZ showed stronger inhibition of several types of allergic responses. nih.gov

Table 2: Comparative Efficacy in Allergic Reaction Models

| Allergic Reaction Model | Deflazacort / 21-desDFZ Effect | Prednisolone Effect | Potency Comparison |

|---|---|---|---|

| 48-h Homologous Passive Cutaneous Anaphylaxis (Rats) | Inhibition | Inhibition | Deflazacort/21-desDFZ stronger than Prednisolone. nih.gov |

| Reversed Cutaneous Anaphylaxis (Rats) | Inhibition | Inhibition | Deflazacort/21-desDFZ stronger than Prednisolone. nih.gov |

| Arthus Reaction (Mice) | Inhibition | Inhibition | Deflazacort/21-desDFZ stronger than Prednisolone. nih.gov |

This table outlines the comparative effects of Deflazacort, 21-desacetyl-deflazacort, and Prednisolone in various animal models of allergic reactions.

The immunosuppressive activity of Deflazacort extends to cell-mediated immune responses. In studies evaluating delayed-type hypersensitivity in mice, both Deflazacort and 21-desacetyl-deflazacort produced a significant inhibitory effect. nih.gov In the same model, and at the doses used in the study, prednisolone was found to have little effect on this particular immune response, suggesting a stronger action by Deflazacort in this context. nih.gov Further in vitro research on human T-lymphocytes indicates that 21-desDFZ is as potent as prednisolone in suppressing their activation. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| 6beta-Hydroxy-21-desacetyl Deflazacort | - |

| Deflazacort | - |

| 21-desacetyl Deflazacort | 21-desDFZ |

| Prednisolone | - |

| Dexamethasone | - |

| Hydrocortisone | Cortisol |

| Methylprednisolone | - |

| Aldosterone | - |

| Dihydrocortisol | - |

| Tetrahydrocortisol | - |

Advanced Analytical Methodologies for Research and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for the separation and analysis of Deflazacort (B1670188) and its metabolites, including 6beta-Hydroxy-21-desacetyl Deflazacort. These methods are crucial for impurity profiling and quantifying related substances in pharmaceutical formulations.

Force degradation studies of Deflazacort utilize UPLC to separate the parent drug from its degradation products formed under various stress conditions like acid, alkaline, and photolytic stress. nih.gov A typical UPLC method might employ a C18 column with a mobile phase consisting of a binary system, such as acetonitrile (B52724) and water, allowing for the effective separation of Deflazacort and its degradants. nih.govscielo.br

While specific HPLC/UPLC methods exclusively for this compound are often part of broader analytical methods for Deflazacort and its family of metabolites, these systems are optimized to resolve closely related compounds. For instance, a UPLC method developed for 21-hydroxy deflazacort (21-desDFZ) used a Waters Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and 4.0mM ammonium (B1175870) formate (B1220265) (pH 3.5), demonstrating the high resolution achievable with UPLC systems. nih.gov Such methods are essential for isolating and quantifying specific metabolites like this compound in complex biological matrices or as impurities in drug substances.

Table 1: Example HPLC/UPLC Method Parameters for Deflazacort and Metabolite Analysis

| Parameter | HPLC for Deflazacort scielo.br | UPLC for 21-hydroxy deflazacort nih.gov | UPLC for Deflazacort Degradation nih.gov |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 4 µm) | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | C18 |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:4.0mM Ammonium Formate, pH 3.5 (90:10, v/v) | Acetonitrile:Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min | Not specified | 0.2 mL/min |

| Detection | 244 nm | Mass Spectrometry | 240.1 nm |

| Run Time | Not specified | Not specified | 10 minutes |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantitation

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of drug metabolites. Due to its high sensitivity and specificity, it is the preferred method for analyzing complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace levels of metabolites like this compound in biological matrices such as human plasma. semanticscholar.orgresearchgate.net This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Validated LC-MS/MS methods have been developed for the quantification of Deflazacort's active metabolite, 21-desDFZ, in human plasma. semanticscholar.orgjddtonline.info These methods often involve solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix, followed by analysis on a reversed-phase column. nih.govjddtonline.info Detection is typically achieved using an electrospray ionization (ESI) source in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure specificity. fda.govsemanticscholar.org For instance, the protonated molecule [M+H]+ for 21-desDFZ is observed at m/z 400.06. semanticscholar.org The high sensitivity of these methods allows for a low limit of quantification (LLOQ), often in the sub-ng/mL range, making them suitable for pharmacokinetic studies. nih.govjddtonline.info

The identity of biosynthesized this compound has been unequivocally confirmed through LC-MS/MS analysis by comparing its fragmentation pattern to that of an authentic commercial standard. nih.gov

While MS provides mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the definitive structural elucidation of novel compounds, including metabolites and degradation products.

In the case of this compound produced via microbial biotransformation, NMR analysis was essential to confirm its structural identity. nih.gov By comparing the NMR spectra of the isolated metabolite with that of authentic reference standards, researchers could unequivocally confirm the position of the hydroxyl group at the 6-beta position, distinguishing it from other potential isomers. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable technique used to identify functional groups within a molecule, aiding in the characterization of degradation products. nih.gov In forced degradation studies of Deflazacort, FTIR, alongside NMR and MS, was used to identify a degradant as 21-hydroxy Deflazacort. nih.gov

Biosynthesis and Synthetic Approaches for Radiolabeled Metabolites in Research

The availability of pure metabolites, especially radiolabeled versions, is critical for in vitro drug-drug interaction and transporter studies. nih.gov However, the chemical synthesis of complex steroid metabolites like this compound can be exceptionally challenging. hyphadiscovery.com The process often requires multiple, time-consuming steps and stereospecific reactions that can be costly and inefficient. nih.govhyphadiscovery.com

To overcome these synthetic hurdles, microbial biotransformation has emerged as a powerful alternative. nih.govhyphadiscovery.com This approach utilizes the enzymatic machinery of microorganisms, such as bacteria and fungi, to produce human metabolites that are difficult to synthesize chemically. nih.gov Researchers have successfully used a proprietary bacterial strain from the Order Actinomycetales to produce both non-labeled and ¹⁴C-radiolabeled this compound from Deflazacort and ¹⁴C-Deflazacort, respectively. nih.gov

The process involves screening various microbial strains for their ability to convert the substrate, followed by scale-up fermentation, isolation, and purification of the target metabolite. nih.gov This biosynthetic approach yielded 62.1 µCi of ¹⁴C-6β-OH-21-desDFZ with a high radiochemical purity (99.2%) and chemical purity (98.7%). nih.gov The availability of this radiolabeled metabolite was instrumental in subsequent in vitro studies to evaluate its potential for drug interactions. nih.govhyphadiscovery.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 6β-OH-21-desDFZ, Deflazacort metabolite III nih.gov |

| Deflazacort | DFZ |

| 21-desacetyl Deflazacort | 21-desDFZ, 21-hydroxy Deflazacort caymanchem.comnih.gov |

| Prednisolone (B192156) | - |

| Betamethasone | - |

Structure Activity Relationship Sar Insights and Chemical Modifications Research

Impact of 6beta-Hydroxylation on Glucocorticoid Receptor Binding and Activity

The metabolic pathway of deflazacort (B1670188), a glucocorticoid prodrug, is critical to understanding its pharmacological profile. Following administration, deflazacort is rapidly converted by esterases into its primary active metabolite, 21-desacetyl deflazacort. rsc.orgpatsnap.com This active form exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GR). researchgate.netdrugbank.com However, further metabolism leads to the formation of other compounds, most notably 6beta-Hydroxy-21-desacetyl deflazacort, which is a major circulating metabolite in humans. nih.govresearchgate.net

The introduction of a hydroxyl group at the 6β position of the steroid nucleus, a common metabolic route for corticosteroids mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, has a profound impact on biological activity. nih.gov In the case of this compound, this modification results in a biologically inactive metabolite. researchgate.net While 21-desacetyl deflazacort demonstrates a high binding affinity for glucocorticoid receptors, the 6β-hydroxylated version does not exhibit significant biological activity. researchgate.netnih.gov This loss of activity suggests that the addition of the bulky and polar hydroxyl group at the 6β position sterically or electronically interferes with the optimal binding of the molecule to the ligand-binding domain of the glucocorticoid receptor. This structural change effectively deactivates the molecule, rendering it incapable of eliciting a glucocorticoid response.

Research confirms that this compound, along with 21-desacetyl deflazacort, are the two major circulating metabolites, accounting for approximately 25% and 33% of plasma levels, respectively, in the 24 hours following a single oral dose of deflazacort. researchgate.net The conversion to the 6β-hydroxy form is a significant clearance pathway that terminates the drug's action.

Comparative Activity of Deflazacort Metabolites

| Compound | Metabolic Role | Glucocorticoid Receptor Binding/Activity |

|---|---|---|

| 21-desacetyl deflazacort | Primary Active Metabolite | Active; high binding affinity for GR. researchgate.netnih.gov |

| This compound | Major Circulating Inactive Metabolite | Considered biologically inactive. researchgate.net |

Analysis of the Oxazoline (B21484) Ring's Stability and Metabolic Fate

A key structural feature of deflazacort and its metabolites is the oxazoline ring fused to the steroid D-ring at the 16 and 17 positions. This heterocyclic moiety is a distinguishing feature compared to traditional glucocorticoids like prednisolone (B192156). Metabolic studies conducted in rats, dogs, and humans have consistently demonstrated the remarkable stability of this oxazoline ring. nih.gov

Investigations into the metabolism of deflazacort have shown that while the steroid core undergoes typical metabolic transformations, including hydroxylation (e.g., at the 6β position) and reduction, the fused 2-methyloxazoline ring remains intact and unmetabolized. nih.gov The principal metabolites identified, such as 21-desacetyl deflazacort and this compound, all retain the original oxazoline structure. nih.gov This inherent stability is significant, as it ensures that the structural element contributing to deflazacort's unique activity profile is preserved until the molecule is eliminated. The chemical synthesis of the oxazoline ring involves specific conditions to achieve its formation, suggesting a structure that is not readily susceptible to cleavage by metabolic enzymes under physiological conditions. rsc.orgresearchgate.net This contrasts with other heterocyclic systems in different drug molecules, which can be targets for metabolic ring-opening reactions. nih.gov The persistence of the oxazoline ring across all major metabolites underscores its role as a stable anchor in the molecule's structure-activity relationship.

Major Metabolites of Deflazacort and Status of the Oxazoline Ring

| Metabolite Name | Metabolite Structure (Modification from Deflazacort) | Oxazoline Ring Status |

|---|---|---|

| 21-desacetyl deflazacort (D 21-OH) | Deacetylation at C21 | Intact nih.gov |

| This compound (Metabolite III) | Deacetylation at C21 and Hydroxylation at C6 | Intact nih.gov |

| (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (Metabolite II) | (Identical to 21-desacetyl deflazacort) | Intact nih.gov |

Rational Design Considerations for Metabolite-Resistant Analogs

The observation that 6β-hydroxylation leads to the formation of a major, yet inactive, metabolite presents a clear opportunity for rational drug design. The goal of such an effort would be to develop deflazacort analogs that are resistant to this specific metabolic pathway. By blocking or reducing the rate of 6β-hydroxylation, it may be possible to increase the bioavailability and prolong the half-life of the active form of the drug, potentially leading to improved therapeutic efficacy.

Strategies to design metabolite-resistant analogs focus on modifying the chemical structure at or near the site of metabolism—in this case, the C6 position of the steroid A-ring. Key considerations include:

Steric Hindrance: Introducing a sterically bulky group at or adjacent to the C6 position could physically block the approach of the CYP3A4 enzyme, thereby inhibiting hydroxylation. For instance, the addition of a methyl or ethyl group at the C6-alpha position could create a "metabolic shield" that hinders the enzyme's access to the C6-beta position.

Electronic Modification: Altering the electronic properties of the A-ring could make the C6 position less susceptible to oxidative attack. Introducing electron-withdrawing groups, such as fluorine, at strategic positions on the A-ring could decrease the electron density at C6, disfavoring the electrophilic attack by the active oxygen species of the P450 enzyme.

Isosteric Replacement: Replacing the hydrogen at the C6 position with a bioisostere, such as fluorine, is a common strategy in medicinal chemistry to block metabolic oxidation. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond and is not susceptible to hydroxylation by CYP enzymes. A 6-alpha-fluoro substitution is a well-known modification in other corticosteroid series to enhance activity and alter metabolism.

The rational design of such analogs requires a careful balance. nih.govnih.gov The modifications must successfully block metabolism at the C6 position without negatively impacting the essential binding interactions with the glucocorticoid receptor or introducing new, undesirable metabolic pathways or off-target activities. The stability of the oxazoline ring is a positive feature that should be retained in any new analog design.

Emerging Research Applications and Environmental Considerations

Role as an Analytical Standard or Reference Compound in Pharmaceutical Research

The characterization and availability of 6beta-Hydroxy-21-desacetyl Deflazacort (B1670188) as a certified reference material are crucial for accurate and reliable data analysis in pharmaceutical research. tandfonline.comlgcstandards.com As the primary metabolite of Deflazacort, its synthesis and purification are essential for a variety of in-vitro studies that are critical during drug development and for post-approval regulatory requirements.

Deflazacort, an inactive prodrug, is rapidly converted by esterases to its active metabolite, 21-desacetyl Deflazacort, following oral administration. nih.govfda.gov This active metabolite is then further metabolized by the enzyme CYP3A4, primarily into 6beta-Hydroxy-21-desacetyl Deflazacort. nih.govresearchgate.net The availability of pure this compound has enabled comprehensive studies to investigate its potential for drug-drug interactions. nih.gov

Interactive Table 1: In Vitro Interaction Profile of this compound

Detection and Monitoring as a Contaminant of Emerging Concern in Environmental Research

Pharmaceuticals and their metabolites are increasingly being recognized as contaminants of emerging concern (CECs) due to their potential to enter the environment through various pathways, including wastewater treatment plant effluents. nih.govresearchgate.net Glucocorticoids, as a class of widely used pharmaceuticals, are prevalent in natural waters and are considered endocrine-disrupting compounds. nih.govacs.org While specific environmental monitoring data for this compound is not extensively available, the established presence of other glucocorticoids and their metabolites in aquatic environments suggests a potential for its occurrence. nih.govacs.org

The major route of elimination for Deflazacort and its metabolites is through urinary excretion, with about 68% of the dose being eliminated via this pathway. researchgate.net This indicates a high likelihood of these compounds entering wastewater systems. Studies have detected various synthetic glucocorticoids in wastewater influent and effluent, with concentrations ranging from nanograms to micrograms per liter. nih.gov

The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the detection and quantification of steroid hormones in environmental samples. nih.govresearchgate.net These techniques offer the high sensitivity and selectivity required to measure the low concentrations at which these compounds are often found. nih.govresearchgate.net Although direct monitoring of this compound in the environment is not yet a common practice, the analytical frameworks developed for other steroids could be adapted for its detection.

Interactive Table 2: Analytical Techniques for Steroid Detection in Environmental Samples

Future Directions in Metabolite Research and Drug Discovery

The study of drug metabolites like this compound is integral to the evolution of drug discovery and development. Future research is likely to focus on several key areas.

A significant avenue of future research is the comprehensive profiling of the metabolome in response to glucocorticoid administration. Understanding the broader metabolic changes induced by these drugs can provide a more holistic view of their physiological effects and potential for adverse reactions. acs.org This includes identifying novel biomarkers that can better reflect an individual's glucocorticoid status and response to treatment. acs.org

Furthermore, there is a growing interest in developing more selective glucocorticoid receptor modulators (SGRMs) and antagonists. researchgate.net A deeper understanding of the metabolic pathways of existing glucocorticoids, including the formation and activity of metabolites like this compound, can inform the design of these new therapeutic agents with improved efficacy and safety profiles.

From an environmental perspective, future efforts will likely involve the development of more targeted and routine monitoring programs for a wider range of pharmaceutical metabolites, including this compound. acs.org This will require the continuous advancement of analytical techniques to achieve lower detection limits and broader compound coverage. nih.gov Ultimately, a more complete understanding of the environmental fate and potential effects of such compounds is necessary to assess and mitigate any potential risks to ecosystems and human health.

常见问题

Basic Research Questions

Q. How can researchers analytically distinguish 6β-Hydroxy-21-desacetyl Deflazacort from its parent compound Deflazacort in pharmaceutical formulations?

- Methodological Answer : Utilize reverse-phase HPLC with UV detection, optimizing mobile phase composition (e.g., acetonitrile-phosphate buffer) and gradient elution to achieve baseline separation. The retention time difference between Deflazacort (tR ~12.5 min) and its metabolite 6β-Hydroxy-21-desacetyl Deflazacort (tR ~14.2 min) can be validated using USP-certified reference standards . Quantify impurities via peak area normalization against calibrated impurity markers.

Q. What validated spectroscopic and chromatographic methods exist for quantifying 6β-Hydroxy-21-desacetyl Deflazacort in biological matrices?

- Methodological Answer :

- Spectrophotometry : Measure absorbance at 242 nm (λmax in methanol) with a linear range of 2–20 µg/mL (R² > 0.998). Detection limit (DL) = 0.6 µg/mL, quantitation limit (QL) = 1.8 µg/mL .

- HPLC : Use C18 columns (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:water (70:30 v/v), flow rate 1 mL/min. Intraday precision (RSD < 1.5%) and accuracy (98–102%) validated in plasma samples after protein precipitation .

Q. What structural features differentiate 6β-Hydroxy-21-desacetyl Deflazacort from related corticosteroids?

- Methodological Answer : Key identifiers include:

- A 6β-hydroxyl group replacing the 21-acetate moiety in Deflazacort .

- The presence of a pregna-1,4-dieno[17,16-d]oxazole core structure confirmed via <sup>1</sup>H-NMR (δ 5.70 ppm for C1-C4 diene protons) and <sup>13</sup>C-NMR (C20 ketone at 212 ppm) .

Advanced Research Questions

Q. How do CYP3A4 modulators influence the pharmacokinetics of 6β-Hydroxy-21-desacetyl Deflazacort?

- Methodological Answer : Conduct crossover studies in healthy volunteers comparing deflazacort administration with/without CYP3A4 inhibitors (e.g., clarithromycin) or inducers (e.g., rifampicin). Pharmacokinetic parameters (Cmax, AUC) increase 2.3–3.4× with inhibitors due to reduced CYP3A4-mediated metabolism of 21-desDFZ. Conversely, inducers decrease exposure by 60–70%, necessitating dose adjustments .

Q. What experimental approaches assess transporter-mediated disposition of 6β-Hydroxy-21-desacetyl Deflazacort?

- Methodological Answer :

- In vitro transporter assays : Use HEK293 cells transfected with human OAT3 to evaluate uptake kinetics (Km, Vmax). Confirm substrate specificity via competitive inhibition with probenecid .

- Inhibition profiling : Test IC50 values against P-gp (>50 µM), OATP1B1 (36.7 µM), and OATP1B3 (42.2 µM) using fluorescent probe substrates (e.g., calcein-AM for P-gp) .

Q. How can researchers resolve inconsistencies in reported potency ratios between Deflazacort and prednisolone?

- Methodological Answer : Standardize preclinical models by:

- Using equi-effective doses (e.g., 0.9 mg/kg deflazacort ≈ 1 mg/kg prednisolone in anti-inflammatory assays) .

- Controlling for tissue-specific glucocorticoid receptor affinity via radioligand binding assays (Kd comparisons).

- Addressing study design variability (e.g., duration, outcome measures like NF-κB inhibition vs. clinical endpoints) .

Q. What methodologies are used for impurity profiling of 6β-Hydroxy-21-desacetyl Deflazacort during API synthesis?

- Methodological Answer :

- Forced degradation studies : Expose Deflazacort to heat (40°C/75% RH), acid/alkali hydrolysis, and oxidative stress (H2O2). Monitor degradation products via LC-MS/MS (e.g., m/z 441.52 → 427.50 for deacetylation) .

- Pharmacopeial standards : Cross-validate impurities against USP reference materials (e.g., 21-Desacetyl Deflazacort, CAS 13649-57-5) using compendial HPLC methods .

Q. How to design controlled trials evaluating weight gain differences between 6β-Hydroxy-21-desacetyl Deflazacort and other corticosteroids?

- Methodological Answer :

- Randomized, double-blind trials : Compare deflazacort (0.9 mg/kg/day) vs. prednisone (0.75 mg/kg/day) in DMD patients over 12 months.

- Body composition analysis : Use dual-energy X-ray absorptiometry (DXA) to quantify lean mass vs. fat mass changes, controlling for dietary intake .

- Secondary endpoints : Monitor cataract incidence (slit-lamp exams) and HPA axis suppression (ACTH stimulation tests) to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。